molecular formula C21H24N2O3 B266993 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B266993
M. Wt: 352.4 g/mol
InChI Key: COCRWZDUMLGTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. Furthermore, 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X is its potent antitumor activity against a variety of cancer cell lines. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X. One area of interest is the development of more soluble analogs of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X that can be administered more easily in vivo. Additionally, the potential use of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X as a combination therapy with other anticancer agents is an area of interest. Furthermore, the potential use of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X in the treatment of other diseases such as neurodegenerative diseases is an area that warrants further investigation.

Synthesis Methods

The synthesis of 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X involves the reaction of 3-phenylpropanoic acid with tetrahydro-2-furanmethanamine to form 3-(tetrahydro-2-furanylmethyl)phenylpropanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-aminobenzamide to produce 3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X.

Scientific Research Applications

3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C21H24N2O3/c24-20(12-11-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)21(25)22-15-19-10-5-13-26-19/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,25)(H,23,24)

InChI Key

COCRWZDUMLGTOC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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